molecular formula C15H12ClFO2 B8027807 1-(2-(Benzyloxy)-4-chloro-6-fluorophenyl)ethanone

1-(2-(Benzyloxy)-4-chloro-6-fluorophenyl)ethanone

Cat. No.: B8027807
M. Wt: 278.70 g/mol
InChI Key: DWIURRCPHRIZJS-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)-4-chloro-6-fluorophenyl)ethanone is an organic compound that features a benzyl ether group, a chloro substituent, and a fluorine atom on a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)-4-chloro-6-fluorophenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-chloro-6-fluorophenol and benzyl bromide.

    Formation of Benzyl Ether: The phenol group of 2-hydroxy-4-chloro-6-fluorophenol is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy derivative.

    Acylation: The benzyloxy derivative is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the ethanone group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzyloxy)-4-chloro-6-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 1-(2-(Benzyloxy)-4-chloro-6-fluorophenyl)ethanoic acid.

    Reduction: 1-(2-(Benzyloxy)-4-chloro-6-fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Benzyloxy)-4-chloro-6-fluorophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of halogenated aromatic compounds with biological systems, providing insights into their behavior and potential toxicity.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)-4-chloro-6-fluorophenyl)ethanone depends on its specific application

    Electrophilic Aromatic Substitution: The chloro and fluoro substituents can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack.

    Hydrogen Bonding: The benzyloxy and ethanone groups can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

    1-(2-(Benzyloxy)-4-chlorophenyl)ethanone: Lacks the fluorine substituent, which can affect its reactivity and applications.

    1-(2-(Benzyloxy)-4-fluorophenyl)ethanone: Lacks the chlorine substituent, which can influence its chemical properties.

    1-(2-(Benzyloxy)-6-fluorophenyl)ethanone:

Properties

IUPAC Name

1-(4-chloro-2-fluoro-6-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO2/c1-10(18)15-13(17)7-12(16)8-14(15)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIURRCPHRIZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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